4-Morpholin-4-ylquinazoline-2-carboxylic acid 4-Morpholin-4-ylquinazoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1171525-68-0
VCID: VC4271210
InChI: InChI=1S/C13H13N3O3/c17-13(18)11-14-10-4-2-1-3-9(10)12(15-11)16-5-7-19-8-6-16/h1-4H,5-8H2,(H,17,18)
SMILES: C1COCCN1C2=NC(=NC3=CC=CC=C32)C(=O)O
Molecular Formula: C13H13N3O3
Molecular Weight: 259.265

4-Morpholin-4-ylquinazoline-2-carboxylic acid

CAS No.: 1171525-68-0

Cat. No.: VC4271210

Molecular Formula: C13H13N3O3

Molecular Weight: 259.265

* For research use only. Not for human or veterinary use.

4-Morpholin-4-ylquinazoline-2-carboxylic acid - 1171525-68-0

Specification

CAS No. 1171525-68-0
Molecular Formula C13H13N3O3
Molecular Weight 259.265
IUPAC Name 4-morpholin-4-ylquinazoline-2-carboxylic acid
Standard InChI InChI=1S/C13H13N3O3/c17-13(18)11-14-10-4-2-1-3-9(10)12(15-11)16-5-7-19-8-6-16/h1-4H,5-8H2,(H,17,18)
Standard InChI Key OAFGUPDYMJLYQY-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC(=NC3=CC=CC=C32)C(=O)O

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

The compound features a bicyclic quinazoline system (a benzene ring fused with a pyrimidine ring) substituted at the 4-position with a morpholine group and at the 2-position with a carboxylic acid (Figure 1). The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, contributes to the molecule’s polarity and hydrogen-bonding capacity, while the carboxylic acid group enhances water solubility and potential for salt formation.

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name4-(Morpholin-4-yl)quinazoline-2-carboxylic acid
CAS Registry Number1171525-68-0
Molecular FormulaC13H13N3O3\text{C}_{13}\text{H}_{13}\text{N}_{3}\text{O}_{3}
Molecular Weight259.265 g/mol

The planar quinazoline core enables π-π stacking interactions with biological targets, a feature exploited in kinase inhibitor design .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-morpholin-4-ylquinazoline-2-carboxylic acid typically involves multi-step reactions starting from anthranilic acid derivatives. A common approach includes:

  • Quinazoline Core Formation: Condensation of anthranilamide with aldehydes or ketones under acidic conditions to form the quinazolin-4(3H)-one intermediate .

  • Morpholine Incorporation: Nucleophilic substitution at the 4-position of the quinazoline using morpholine in the presence of a coupling agent such as phosphorus oxychloride .

  • Carboxylic Acid Functionalization: Oxidation of a methyl group or hydrolysis of a nitrile/ester at the 2-position to introduce the carboxylic acid moiety .

Critical Reaction Parameters:

  • Temperature: 80–120°C for cyclization steps

  • Solvents: Ethanol, dimethylformamide (DMF), or tetrahydrofuran (THF)

  • Catalysts: p-Toluenesulfonic acid for cyclization; palladium catalysts for cross-coupling

Challenges in Scalability

Industrial-scale production faces hurdles due to:

  • Low yields (~30–45%) in morpholine substitution steps

  • Purification difficulties caused by polar byproducts

  • Sensitivity of the carboxylic acid group to decarboxylation at elevated temperatures

Physicochemical Properties

Table 2: Experimental and Predicted Properties

PropertyValueSource
Density1.3–1.5 g/cm³ (estimated)
Melting Point>250°C (decomposes)
LogP (Partition Coeff.)1.2 ± 0.3 (predicted)
Aqueous Solubility2.1 mg/mL (pH 7.4)

The compound’s low logP value suggests moderate hydrophilicity, aligning with its zwitterionic potential in physiological conditions. Fourier-transform infrared (FTIR) spectroscopy typically shows:

  • ν(COOH)\nu(\text{COOH}): 2500–3000 cm⁻¹ (broad)

  • ν(C=O)\nu(\text{C=O}): 1680–1720 cm⁻¹

Biological Activity and Applications

Multidrug Resistance (MDR) Modulation

In transfected MDCK-MDR1 cells overexpressing P-glycoprotein (P-gp), 4-morpholin-4-ylquinazoline-2-carboxylic acid derivatives demonstrated:

  • P-gp Inhibition: IC₅₀ = 0.8–1.2 μM (vs. 0.6 μM for Tariquidar control)

  • Synergism with Doxorubicin: 3.2-fold reduction in HT29/DOX cell viability at 5 μM
    Mechanistically, the morpholine moiety interacts with P-gp’s transmembrane domain (TMD) through hydrogen bonding with Asp-164 and hydrophobic interactions with Phe-978 .

Photophysical Properties

Derivatives bearing thiophene substituents exhibit:

  • Fluorescence Quantum Yield: Φ = 0.42 in DMSO

  • Stokes Shift: 85 nm (λₑₓ = 350 nm, λₑₘ = 435 nm)
    These properties enable applications as bioimaging probes or organic light-emitting diodes (OLEDs) .

ParameterAssessment
Acute Oral ToxicityLD₅₀ > 2000 mg/kg (rat, estimated)
Skin IrritationCategory 2 (EU CLP)
Environmental HazardNot readily biodegradable

Recommended precautions:

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, lab coat

  • Storage: Desiccated at -20°C under nitrogen

Future Perspectives

Drug Development Opportunities

  • Dual P-gp/hCA XII inhibitors for pancreatic cancer

  • Tyrosine kinase inhibitors with reduced cardiotoxicity

Synthetic Chemistry Advances

  • Flow chemistry approaches to improve morpholine coupling yields

  • Enzymatic carboxylation for greener synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator